Cas no 565192-20-3 (12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene)

12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene structure
565192-20-3 structure
Product Name:12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene
CAS No:565192-20-3
MF:C15H10Cl2N2S
MW:321.224299907684
MDL:MFCD03965246
CID:3105468
PubChem ID:2385948
Update Time:2025-07-15

12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene Chemical and Physical Properties

Names and Identifiers

    • <br>4-Chloro-6-(4-chloro-phenyl)-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]i ndene
    • 12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene
    • CS-0219537
    • G40497
    • 12-CHLORO-10-(4-CHLOROPHENYL)-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAENE
    • 4-chloro-2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
    • 565192-20-3
    • DB-412504
    • 12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
    • STL301581
    • AKOS000122583
    • Z56887611
    • SCHEMBL26857296
    • 12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
    • EN300-04271
    • MDL: MFCD03965246
    • Inchi: 1S/C15H10Cl2N2S/c16-9-6-4-8(5-7-9)14-18-13(17)12-10-2-1-3-11(10)20-15(12)19-14/h4-7H,1-3H2
    • InChI Key: UHIMLZORWWMOLJ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C3C=CC(=CC=3)Cl)=N1)SC1CCCC=12

Computed Properties

  • Exact Mass: 319.9941749Da
  • Monoisotopic Mass: 319.9941749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 54Ų

12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene Pricemore >>

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Additional information on 12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene

Introduction to Compound with CAS No. 565192-20-3 and Its Applications in Modern Chemical Biology

The compound with the CAS number 565192-20-3 is a highly intriguing molecule with the systematic name 12-chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene. This complex and structurally unique compound has garnered significant attention in the field of chemical biology due to its distinct chemical properties and potential biological activities. The presence of multiple heterocyclic rings, chlorine substituents, and a thia bridge makes it a candidate for various pharmacological applications.

In recent years, the study of tricyclic compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The compound in question belongs to a class of molecules that exhibit significant promise in modulating biological pathways. Specifically, its structure suggests potential interactions with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The 12-chloro and 4-chlorophenyl substituents are particularly noteworthy, as they can influence the electronic properties and binding affinity of the molecule to biological targets.

The< strong>7-thia moiety introduces a sulfur atom into the tricyclic framework, which can enhance the compound's solubility and metabolic stability. This feature is crucial for drug development, as it can improve bioavailability and reduce degradation in vivo. Additionally, the presence of multiple double bonds and a cycloalkane ring system contributes to the compound's flexibility and reactivity, making it a versatile scaffold for further chemical modifications.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have shown that tricyclic structures can effectively interact with biological macromolecules due to their rigid yet adaptable frameworks. The< strong>9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene core of this compound is particularly interesting because it combines nitrogen atoms with a sulfur atom, creating a unique environment for potential interactions with biological targets.

The< strong>12-chloro substituent on the tricyclic system is known to enhance binding affinity to certain enzymes and receptors. Chlorine atoms are often used in drug design due to their ability to increase lipophilicity and metabolic stability. In this compound, the chlorine atom at position 12 likely plays a critical role in determining its pharmacological properties. Similarly, the< strong>4-chlorophenyl group can influence the molecule's electronic distribution and binding interactions.

The< strong>7-thia bridge not only contributes to the compound's structural complexity but also provides a site for potential functionalization. Sulfur-containing heterocycles are known for their ability to form stable bonds with biological targets, making them valuable in drug design. The incorporation of sulfur into this tricyclic framework may enhance the compound's bioactivity by improving its ability to interact with enzymes or receptors involved in disease pathways.

In vitro studies have begun to explore the potential biological activities of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes associated with inflammation and cancer progression. The< strong>12-chloro,< strong>4-chlorophenyl, and< strong>7-thia moieties are likely responsible for these observed activities by modulating interactions with specific biological targets.

The< strong>9,11-diazatricyclo6.4.0.0,2,6dodeca-1(12),2(6),8,10-tetraene scaffold provides a unique platform for further derivatization and optimization. Researchers are exploring various strategies to modify this core structure to enhance its pharmacological properties. These modifications include introducing additional functional groups or altering the substitution patterns on the rings.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for studying molecular recognition processes and developing new methodologies in chemical biology. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for tailored therapeutic interventions.

The synthesis of such complex molecules requires advanced techniques in organic chemistry and medicinal chemistry. Recent advancements in synthetic methodologies have made it possible to construct intricate tricyclic systems efficiently. These techniques include transition metal-catalyzed reactions, which can facilitate the formation of multiple bonds within the molecular framework.

The development of computational tools has also played a significant role in designing novel compounds like this one. Molecular modeling software allows researchers to predict how different structural modifications will affect the compound's bioactivity and pharmacokinetic properties before conducting experimental studies.

In conclusion,< strong>CAS No.< strong>565192-20-3, characterized by its systematic name< strong>12-chloro-10-(4-chlorophenyl)-7-thia-9, 11-diazatricyclo6. 4. 0. 0, 2, 6dodeca-1(12), 2(6), 8, 10-tetraene, represents an exciting advancement in chemical biology research. Its complex structure holds great promise for developing new therapeutic agents targeting various diseases. Further exploration into its biological activities will undoubtedly provide valuable insights into its potential applications as well as inspire new directions for drug discovery efforts.

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